molecular formula C21H24Cl3NO9S B12513360 Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-glucopyranoside

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-glucopyranoside

Cat. No.: B12513360
M. Wt: 572.8 g/mol
InChI Key: AZDNCEYOFMNMSH-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Identification

The compound’s molecular formula, C₂₁H₂₄Cl₃NO₉S , reflects a β-D-glucopyranoside scaffold modified at multiple positions. The core structure consists of a six-membered pyranose ring with the following substituents (Figure 1):

  • C-1 : A phenylthio group (-SPh) replaces the typical hydroxyl group, forming a thioglycosidic bond. This substitution enhances stability against enzymatic hydrolysis compared to oxygen-linked glycosides.
  • C-2 : A 2,2,2-trichloroethoxyformamido group (-NHCO-OCH₂CCl₃) replaces the native hydroxyl, introducing steric bulk and electron-withdrawing characteristics.
  • C-3, C-4, and C-6 : Acetyl groups (-OAc) protect these hydroxyls, rendering the molecule lipophilic and less reactive toward nucleophilic attack.

The trichloroethoxyformamido group at C-2 is particularly notable for its dual role as both a protecting group and a stereochemical director. Its electron-deficient trichloromethyl moiety stabilizes adjacent positive charges during glycosylation reactions, while the formamido linkage provides rigidity to the C-2 position.

Properties

IUPAC Name

[3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl3NO9S/c1-11(26)30-9-15-17(32-12(2)27)18(33-13(3)28)16(25-20(29)31-10-21(22,23)24)19(34-15)35-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDNCEYOFMNMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl3NO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The compound’s synthesis centers on four key steps:

  • Amine Protection : Introducing the 2,2,2-trichloroethoxyformamido (Troc) group at the C2 position.
  • Thioglycoside Formation : Substituting the anomeric hydroxyl with a phenylthio group.
  • Acetylation : Protecting hydroxyl groups at C3, C4, and C6 with acetyl moieties.
  • Purification and Characterization : Isolating the product via crystallization and validating its structure.

The process prioritizes regioselectivity and stereochemical control, leveraging thioglycoside stability and Troc group compatibility with subsequent reactions.

Detailed Preparation Methods

Amine Protection at C2

The synthesis begins with 2-amino-2-deoxy-D-glucopyranose. The primary amine at C2 is protected using 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) under Schotten-Baumann conditions:

Procedure :

  • Dissolve 2-amino-2-deoxy-D-glucopyranose (1 equiv) in a 1:1 mixture of dichloromethane (DCM) and saturated sodium bicarbonate.
  • Add Troc-Cl (1.2 equiv) dropwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Extract with DCM, wash with brine, and dry over Na₂SO₄.

Outcome : The Troc group shields the amine, yielding 2-deoxy-2-(2,2,2-trichloroethoxyformamido)-D-glucopyranose.

Thioglycoside Formation at the Anomeric Position

The anomeric hydroxyl is replaced with a phenylthio group via a Lewis acid-catalyzed reaction:

Procedure :

  • Dissolve the Troc-protected intermediate (1 equiv) in anhydrous DCM.
  • Add thiophenol (1.5 equiv) and BF₃·OEt₂ (0.1 equiv) at -20°C.
  • Stir for 4 hours, then quench with triethylamine.
  • Concentrate under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Mechanism : BF₃·OEt₂ activates the anomeric hydroxyl, facilitating nucleophilic attack by thiophenol to form the β-configured thioglycoside.

Acetylation of Hydroxyl Groups

The remaining hydroxyl groups at C3, C4, and C6 are acetylated to prevent undesired side reactions:

Procedure :

  • Dissolve the thioglycoside intermediate (1 equiv) in pyridine (5 mL/mmol).
  • Add acetic anhydride (3.3 equiv) and stir for 12 hours at room temperature.
  • Quench with methanol, concentrate, and purify via crystallization from ethanol.

Outcome : The product, Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-β-D-glucopyranoside, is obtained as a white crystalline solid (m.p. 143°C).

Alternative Pathways and Optimization

Trichloroacetimidate Intermediate

Some protocols employ a trichloroacetimidate donor for glycosylation:

  • Convert the Troc-protected glucosamine to a trichloroacetimidate using Cl₃CCN and DBU.
  • React with thiophenol under catalytic TMSOTf to form the thioglycoside.
One-Pot Sequential Reactions

Recent methods combine Troc protection and acetylation in a single pot, reducing purification steps:

  • After Troc protection, directly add acetic anhydride and DMAP to acetylate hydroxyl groups.

Characterization and Quality Control

The final product is validated using:

  • HPLC : Purity ≥98.0%.
  • NMR : Confirm acetyl (δ 2.0–2.1 ppm), Troc (δ 4.5–4.7 ppm), and anomeric proton (δ 5.3 ppm, J = 10 Hz).
  • Mass Spectrometry : [M+Na]⁺ at m/z 595.8.

Challenges and Solutions

  • Stereochemical Control : The β-configuration is ensured by neighboring group participation during thioglycoside formation.
  • Troc Group Stability : The Troc group resists acidic conditions but is cleaved with Zn-AcOH, enabling selective deprotection.

Industrial-Scale Production

TCI America synthesizes the compound via the above route, offering batches with:

Parameter Specification
Purity (HPLC) ≥98.0%
Melting Point 143°C
Storage Frozen (<0°C)
Molecular Weight 572.83 g/mol
CAS RN 187022-49-7

Applications in Further Synthesis

The compound serves as a glycosyl donor in:

  • Oligosaccharide Assembly : Activated by NIS/TfOH for sequential glycosylation.
  • Glycopeptide Synthesis : Couples with amino acids via SPPS.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Amino-Protecting Groups

The 2-(2,2,2-trichloroethoxyformamido) group distinguishes the target compound from derivatives with alternative amino-protecting strategies:

Compound Name Amino-Protecting Group Key Features Reference
Target Compound Trichloroethoxyformamido Enhances reactivity; compatible with mild activation methods
Methyl 2-deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside Phthalimido Bulky group; requires harsh deprotection (e.g., hydrazine)
3-Fluoro-4-nitrophenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside Trifluoroacetamido Electron-withdrawing; labile under basic conditions
Phenylethyl 2-acetamido-2-deoxy-β-D-glucopyranoside Acetamido Common in biological systems; less stable under acidic hydrolysis
Phenyl 2-azido-3,6-di-O-benzyl-2,4-dideoxy-4-fluoro-1-thio-α/β-D-glucopyranoside Azido Enables click chemistry; requires reduction to amine for further coupling

Key Insight : The trichloroethoxyformamido group offers a unique balance of stability and ease of removal compared to phthalimido (bulky) or trifluoroacetamido (acid-sensitive) groups.

Hydroxyl-Protecting Groups

The 3,4,6-tri-O-acetyl pattern contrasts with other hydroxyl-protection strategies:

Compound Name Hydroxyl Protections Impact on Reactivity/Solubility Reference
Target Compound 3,4,6-Tri-O-acetyl Standard for glycosylation; easily deprotected with bases
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside 3,4,6-Tri-O-acetyl Similar to target compound but with phthalimido at C2
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside 4,6-O-isopropylidene Conformationally rigid; enhances regioselectivity
2-Trifluoromethylphenyl Dimethylphenyl 3,6-di-O-benzyl-...-1-thio-β-D-glucopyranoside 3,6-di-O-benzyl, 4-O-Fmoc Bulkier protections; requires hydrogenolysis for deprotection

Key Insight : Acetyl groups are preferred for their simplicity, whereas benzyl or isopropylidene groups offer tailored stability for complex syntheses.

Glycosyl Donor Types

The 1-thio aglycone provides distinct advantages over other leaving groups:

Compound Name Glycosyl Donor Type Activation Method Reference
Target Compound 1-Thio (phenylthio) Iodonium salts, NIS/TfOH
3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranosyl bromide Bromide Ag⁺ salts (e.g., Ag₂CO₃)
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside 1-Thio (ethylthio) Less reactive than phenylthio derivatives

Key Insight: Phenylthio donors are more stable and versatile than bromides, which require metal promoters, or ethylthio analogs with lower reactivity.

Research Findings and Trends

  • Stereoselectivity : The β-configuration of the target compound is consistently achieved using acetyl protections, whereas benzyl groups (e.g., in ) may introduce steric effects altering selectivity .
  • Fluorinated Analogs : Trifluoroacetamido or fluoro-substituted derivatives () are emerging as tools for metabolic labeling and PET imaging .
  • Green Chemistry : Thioglycosides like the target compound reduce reliance on toxic heavy-metal promoters (e.g., Ag⁺), aligning with sustainable synthesis trends .

Biological Activity

Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-β-D-glucopyranoside is a complex glycosylated compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential applications. This article delves into the biological activity of this compound, highlighting its significance in drug development, biochemical research, and diagnostic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H24Cl3NO9SC_{21}H_{24}Cl_{3}NO_{9}S with a molecular weight of approximately 572.84 g/mol. It features multiple acetyl groups and a trichloroethoxyformamido moiety, which contribute to its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC21H24Cl3NO9S
Molecular Weight572.84 g/mol
Melting Point117 °C
Purity>98% (HPLC)

Biological Activity

1. Drug Development

Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-β-D-glucopyranoside serves as an intermediate in synthesizing glycosylated drugs. These drugs often exhibit enhanced bioavailability and efficacy due to improved pharmacokinetic properties. Research indicates that glycosylation can significantly alter the pharmacological profile of therapeutic agents by influencing their absorption and metabolism.

Case Study: A study demonstrated that glycosylated derivatives of known drugs showed increased half-lives in circulation and reduced toxicity profiles compared to their non-glycosylated counterparts .

2. Biochemical Research

This compound is instrumental in studies focused on carbohydrate-protein interactions. It aids researchers in elucidating the mechanisms underlying cell signaling and recognition processes. The ability to modify glycan structures allows for the exploration of their roles in various cellular functions.

Research Findings: Investigations have shown that specific glycosylation patterns can influence protein folding and stability, which are critical for maintaining cellular homeostasis .

3. Diagnostic Applications

Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-β-D-glucopyranoside can be utilized in developing diagnostic agents that require precise glycosylation patterns for accurate detection. This is particularly relevant in assays for diseases where glycan alterations are biomarkers.

Example: In a recent assay development study, the incorporation of this compound allowed for the differentiation between healthy and diseased tissue based on altered glycosylation patterns observed in cancer cells .

Applications Beyond Biology

In addition to its biological applications, this compound finds utility in various industries:

  • Food Industry: Used as a flavoring agent and preservative due to its unique chemical properties.
  • Material Science: Explored for creating advanced materials with specific functional groups suitable for coatings and adhesives.

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